Methyl 3-oxooct-6-enoate
CAS No.:
Cat. No.: VC4006680
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O3 |
|---|---|
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | methyl 3-oxooct-6-enoate |
| Standard InChI | InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3 |
| Standard InChI Key | KEFBZRDCTCSBIN-UHFFFAOYSA-N |
| SMILES | CC=CCCC(=O)CC(=O)OC |
| Canonical SMILES | CC=CCCC(=O)CC(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 3-oxooct-6-enoate belongs to the class of α,β-unsaturated carbonyl compounds, which are defined by their conjugated alkene and ketone functional groups. This conjugation confers unique electronic properties, such as enhanced electrophilicity at the β-carbon, enabling participation in Michael additions and other nucleophilic reactions. The compound’s molecular formula is inferred as C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol based on structural analogs . Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Functional Groups | Ester, Ketone, Alkene |
| Conjugation System | α,β-unsaturated |
The ester group (-COOCH₃) enhances solubility in organic solvents, while the ketone and alkene groups enable reactivity typical of enones, such as cycloadditions and redox transformations.
Synthesis and Production
Esterification of Carboxylic Acid Precursors
A common route for synthesizing α,β-unsaturated esters involves the acid-catalyzed esterification of corresponding carboxylic acids. For example, ethyl 2-methyl-3-oxooct-6-enoate is synthesized via esterification of 2-methyl-3-oxooct-6-enoic acid with ethanol under reflux conditions using sulfuric acid. Adapting this method, methyl 3-oxooct-6-enoate could be produced by substituting methanol for ethanol:
Claisen-Schmidt Condensation
Another viable pathway is the Claisen-Schmidt condensation between a ketone and an aldehyde, followed by esterification. For instance, methyl 6,6-dimethyl-3-oxooct-7-enoate is synthesized through analogous methods involving ketone-aldehyde coupling. This approach could be modified to target methyl 3-oxooct-6-enoate by selecting appropriate starting materials.
Chemical Reactivity and Mechanisms
Nucleophilic Additions
The α,β-unsaturated system in methyl 3-oxooct-6-enoate facilitates nucleophilic attacks at the β-carbon. For example:
-
Michael Addition: Reaction with amines or thiols yields β-substituted derivatives, which are valuable intermediates in pharmaceutical synthesis.
-
Hydrogenation: Catalytic hydrogenation of the alkene produces saturated ketones, which can undergo further reduction or oxidation .
Cyclization Reactions
Intramolecular cyclization, promoted by bases or acids, can lead to cyclic ketones or lactones. Such reactions are critical in synthesizing macrocyclic compounds and natural product analogs.
Industrial and Research Applications
Flavor and Fragrance Industry
The fruity odor of α,β-unsaturated esters makes them candidates for flavor agents. Methyl 3-oxooct-6-enoate’s structural similarity to commercially used esters implies potential in this sector.
Organic Synthesis
As a dienophile in Diels-Alder reactions, methyl 3-oxooct-6-enoate could contribute to the synthesis of complex polycyclic structures, aiding drug discovery efforts.
Challenges and Future Directions
Current limitations include the lack of direct toxicological data and optimized synthetic protocols for methyl 3-oxooct-6-enoate. Future research should prioritize:
-
Synthetic Optimization: Developing catalysis strategies to improve yield and selectivity.
-
Biological Screening: Evaluating anticancer, antimicrobial, and neuroprotective activities in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume